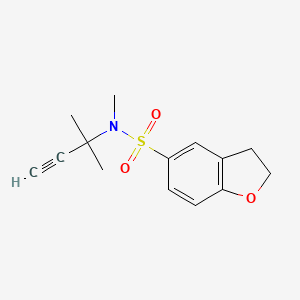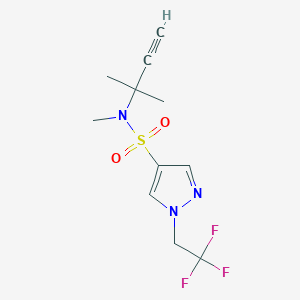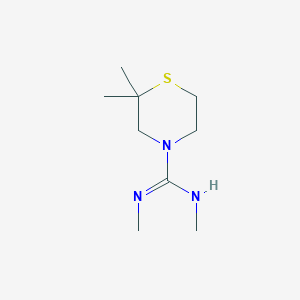![molecular formula C21H26N2O2 B7680273 1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as HCMU and is used in various studies related to the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of HCMU is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes or proteins involved in cellular processes. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
HCMU has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HCMU in lab experiments is its broad range of potential applications. It has been shown to have activity against various types of cancer cells, viruses, and bacteria. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using HCMU is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of HCMU. One potential direction is the development of HCMU derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the mechanism of action of HCMU and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for HCMU may lead to improvements in yield and purity.
Conclusion:
In conclusion, HCMU is a synthetic compound that has been developed for scientific research purposes. It has potential therapeutic applications and has been extensively used in various studies related to the field of biochemistry and pharmacology. Further studies are needed to determine the safe dosage and potential side effects of this compound, as well as its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of HCMU involves the reaction of 3-hydroxycyclobutanone with N-methyl-N-(3-phenylphenyl)formamidine in the presence of a base. The resulting product is then treated with methyl isocyanate to form HCMU. The overall yield of this synthesis method is approximately 40%.
Scientific Research Applications
HCMU has been extensively used in scientific research for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. Additionally, it has been used as a tool to study the role of urea derivatives in biological systems.
properties
IUPAC Name |
1-[(3-hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23(15-17-13-20(24)14-17)21(25)22-11-10-16-6-5-9-19(12-16)18-7-3-2-4-8-18/h2-9,12,17,20,24H,10-11,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSNFPKIWWGKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(C1)O)C(=O)NCCC2=CC(=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)

![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)



![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)